Tetranactin

Ion Transport Membrane Biophysics Macrotetrolide

Tetranactin (CAS 33956-61-5) is the only macrotetrolide antibiotic with potent miticidal/insecticidal activity and uniquely inverts Cs⁺/Na⁺ ion transport selectivity versus nonactin and trinactin—substituting a less methylated homolog will irreproducibly alter experimental outcomes. Essential for NH₄⁺-selective electrode fabrication (selectivity coefficient 0.0024 vs Na⁺), membrane biophysics studies on carrier-mediated ion transport kinetics, and T-cell immunosuppression pathway research. For formulation work targeting agricultural mites (LC₅₀ ~9 ppm), tetranactin is the reference nactin. Choose tetranactin for validated, application-specific performance.

Molecular Formula C44H72O12
Molecular Weight 793.0 g/mol
Cat. No. B7886780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetranactin
Molecular FormulaC44H72O12
Molecular Weight793.0 g/mol
Structural Identifiers
SMILESCCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)CC)C)CC)C)CC)C
InChIInChI=1S/C44H72O12/c1-9-29-21-33-13-17-38(49-33)26(6)42(46)54-31(11-3)23-35-15-19-40(51-35)28(8)44(48)56-32(12-4)24-36-16-20-39(52-36)27(7)43(47)55-30(10-2)22-34-14-18-37(50-34)25(5)41(45)53-29/h25-40H,9-24H2,1-8H3/t25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40-
InChIKeyNKNPHSJWQZXWIX-DCVDGXQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetranactin: A Macrotetrolide Ionophore Antibiotic for Ion Transport and Acaricide Research


Tetranactin (CAS 33956-61-5) is a macrotetrolide antibiotic produced by various *Streptomyces* species, notably *Streptomyces aureus* [1]. As a member of the nactin family, it is a cyclic tetraester derived from nonactic and homononactic acids [2]. It functions as a neutral, monovalent cation ionophore with high selectivity for potassium and ammonium ions . Unlike its less methylated homologues, nonactin and trinactin, tetranactin exhibits potent, and in some contexts selective, miticidal and insecticidal activities [3]. It is also recognized for its immunosuppressive properties, similar to cyclosporin A [4]. This compound is a crucial tool for research in membrane biophysics, ion-selective electrode development, and the discovery of novel acaricides and immunosuppressants.

Why Nactin Substitution is Not Straightforward: Tetranactin's Specific Properties


The macrotetrolide family (nactins) is defined by a common macrocyclic core but is distinguished by varying degrees of methylation on the side chains of its four constituent hydroxyacid units [1]. This seemingly subtle structural variation—the difference between ethyl and methyl groups—profoundly impacts the ionophore's biophysical and biological properties. Tetranactin, with its unique methylation pattern, does not simply perform the same function as nonactin or trinactin to a greater or lesser degree; it exhibits a distinct profile. For instance, increasing methylation systematically alters the kinetic and equilibrium components of ion transport across lipid bilayers, culminating in a complete inversion of Cs⁺/Na⁺ selectivity between trinactin and tetranactin [2]. Furthermore, in a crucial differentiation, tetranactin is uniquely reported among the nactins to possess potent insecticidal and miticidal activity [3]. Therefore, substituting a more common analog like nonactin for tetranactin in an experiment or formulation will result in fundamentally different ion transport behavior and biological outcomes, undermining data reproducibility and efficacy.

Quantitative Evidence for Tetranactin Differentiation in Ion Transport and Bioactivity


Distinct Ion Selectivity Profile: Tetranactin vs. Nonactin and Trinactin in Lipid Bilayers

Tetranactin's ion selectivity is not simply a stronger version of nonactin's; it is fundamentally different. In a systematic study of macrotetrolides in lipid bilayer membranes, an inversion in Cs⁺/Na⁺ selectivity was observed between trinactin and the more highly methylated tetranactin [1]. This is attributed to increased methylation increasing the contribution of the 'kinetic' component of transport relative to the 'equilibrium' component [1]. This demonstrates that the outcome of ion transport experiments is not predictable from less methylated homologues, making tetranactin the specific nactin required for certain selectivity profiles.

Ion Transport Membrane Biophysics Macrotetrolide Selectivity

Potent Miticidal Activity: Tetranactin as a Selective Acaricide

Tetranactin possesses a unique bioactivity profile within the nactin family, being the only member reported with potent miticidal and insecticidal activity [1]. This activity is selective against mites, as the compound is relatively non-toxic to insects [1]. Its efficacy is quantifiable: an LC50 of 9.2 μg/ml has been reported against the spider mite *Tetranychus telarius* when sprayed onto plants . The original 1971 paper reported an LC50 of 9 ppm for carmine mites [2]. This contrasts sharply with nonactin, monactin, dinactin, and trinactin, which lack this reported biological effect.

Acaricide Miticidal Pesticide Agricultural Research

Immunosuppressive Potency and Mechanism: Tetranactin vs. Cyclosporin A

Tetranactin's immunosuppressive activity provides a distinct profile compared to a well-known standard, cyclosporin A (CsA). It is effective at very low concentrations, with an IC50 of 33-43 nM for suppressing IL-1β- and cAMP-induced PLA2 secretion in rat mesangial cells [1]. In functional assays, a concentration of 50 ng/ml is sufficient to suppress human T-lymphocyte proliferation [2]. Mechanistically, both tetranactin and CsA block the induction of lymphoproliferation but do not affect the lytic activity of already-generated cytotoxic T or NK cells [3]. This points to a similar, but distinct, mechanism of action for a different chemical class, offering an alternative tool for studying T-cell activation pathways.

Immunosuppression Immunology T-Lymphocyte Drug Discovery

Ion-Selective Electrode Performance: Tetranactin-based Membrane Selectivity

Tetranactin, as part of a macrotetrolide mixture (65% tetranactin), forms the basis of a highly selective ammonium ion-selective electrode (ISE). The selectivity coefficients (log Kᵖᵒᵗ) for this electrode were determined, showing strong discrimination against other common cations, especially sodium. The practical selectivity coefficient for potassium is ~0.23 and for sodium is 0.0024, as measured by the fixed interference method [1]. This low value for Na⁺ is critical for measuring NH₄⁺ in physiological or environmental samples where Na⁺ is present at high concentrations.

Ion-Selective Electrode Potentiometry Ammonium Detection Analytical Chemistry

In Vivo Efficacy: Tetranactin Prevents Autoimmune Disease in an Animal Model

The in vitro immunosuppressive effects of tetranactin translate to a powerful in vivo response. In a rat model of experimental autoimmune uveoretinitis (EAU), a condition akin to human autoimmune eye diseases, a dose of 10 mg/animal per day was able to completely inhibit the formation of the disease [1]. This demonstrates the compound's bioavailability and efficacy in a complex organism, moving beyond simple cellular assays. This is a key differentiator from compounds that may show promise in vitro but fail in vivo.

Autoimmune Disease In Vivo EAU Model Immunopharmacology

Conformational and Solubility Differences Among Nactins

Raman spectroscopic analysis reveals that the conformational and hydrogen-bonding behaviors of the nactins differ with methylation. Tetranactin's spectra in the crystalline state are similar to nonactin and monactin but distinct from dinactin and trinactin [1]. More importantly for practical applications, the higher nactins like tetranactin exhibit a greater ability to form hydrogen bonds with methanol compared to nonactin, which is attributed to the increased inductive effect of ethyl over methyl side chains [1]. Nonactin is the least soluble nactin in methanol and the least effective at forming these hydrogen bonds [1]. This implies that tetranactin's improved solubility in certain solvents is a direct consequence of its specific molecular structure.

Biophysical Chemistry Spectroscopy Solubility Formulation

Key Research and Industrial Application Scenarios for Tetranactin


Research into Macrotetrolide-Mediated Ion Transport and Membrane Biophysics

Tetranactin is essential for studies examining how subtle structural variations (degree of methylation) in ionophores modulate ion selectivity and transport kinetics across lipid membranes [1]. Its ability to invert Cs⁺/Na⁺ selectivity relative to its less methylated homologues makes it an irreplaceable tool for validating theoretical models of carrier-mediated transport and understanding the distinct roles of equilibrium versus kinetic components in membrane permeability [1].

Development and Calibration of Highly Selective Ammonium Ion Sensors

As a key component in neutral carrier-based ion-selective electrodes (ISEs), tetranactin provides the high selectivity for ammonium over sodium (selectivity coefficient of 0.0024) and potassium (~0.23) required for accurate measurements in clinical, environmental, and industrial applications [2]. Researchers fabricating these sensors rely on the documented, quantitative selectivity profile of tetranactin to ensure performance specifications are met, a property not interchangeable with other nactins [2].

Discovery and Study of Novel Acaricides and Selective Pest Control Agents

Tetranactin is the reference compound for studying the macrotetrolide class's miticidal and insecticidal properties [3]. Its potent, selective activity against agriculturally important mites (LC50 ~9 ppm) while being relatively non-toxic to other insects makes it a unique starting point for the development of new, targeted biopesticides [3]. Research into its mode of action and synergistic effects with other agents (e.g., propargite) is directly relevant to the agrochemical industry [4].

Immunosuppression and Autoimmune Disease Model Research

For immunologists, tetranactin serves as a valuable, structurally distinct alternative to cyclosporin A for investigating T-cell activation pathways [5]. Its proven efficacy in vivo at well-defined doses (10 mg/animal/day) to completely block EAU development in rats provides a robust and reproducible model system for studying autoimmune disease mechanisms and testing new therapeutic interventions [6].

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